N-(2,6-diiodo-4-nitrophenyl)-2-(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)acetamide
Description
N-(2,6-diiodo-4-nitrophenyl)-2-(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)acetamide is a complex organic compound characterized by its unique structure, which includes multiple functional groups such as nitro, iodo, and acetamide
Properties
Molecular Formula |
C19H18I2N4O4 |
|---|---|
Molecular Weight |
620.2 g/mol |
IUPAC Name |
N-(2,6-diiodo-4-nitrophenyl)-2-(6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-11-yl)acetamide |
InChI |
InChI=1S/C19H18I2N4O4/c20-14-5-13(25(28)29)6-15(21)19(14)22-17(26)10-23-7-11-4-12(9-23)16-2-1-3-18(27)24(16)8-11/h1-3,5-6,11-12H,4,7-10H2,(H,22,26) |
InChI Key |
QFMUAHPDMVJEJP-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CN(CC1C3=CC=CC(=O)N3C2)CC(=O)NC4=C(C=C(C=C4I)[N+](=O)[O-])I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-diiodo-4-nitrophenyl)-2-(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)acetamide typically involves multiple steps:
Formation of the Nitro Compound: The initial step involves the nitration of a suitable aromatic precursor to introduce the nitro group.
Iodination: The nitro compound is then subjected to iodination to introduce the iodine atoms at the desired positions.
Formation of the Diazocin Ring: The next step involves the construction of the diazocin ring system through a series of cyclization reactions.
Acetamide Formation: Finally, the acetamide group is introduced through an acylation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2,6-diiodo-4-nitrophenyl)-2-(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)acetamide can undergo various types of chemical reactions:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon (Pd/C), and sodium borohydride.
Substitution Reagents: Nucleophiles such as thiols, amines, and alkoxides.
Oxidizing Agents: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Major Products Formed
Amino Derivatives: Formed through the reduction of the nitro group.
Substituted Derivatives: Formed through nucleophilic substitution of the iodine atoms.
Oxidized Derivatives: Formed through oxidation reactions.
Scientific Research Applications
N-(2,6-diiodo-4-nitrophenyl)-2-(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)acetamide has several scientific research applications:
Medicinal Chemistry: Investigated for its potential as a therapeutic agent due to its unique structure and functional groups.
Material Science: Studied for its potential use in the development of advanced materials with specific properties.
Biological Research: Used as a probe to study biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of N-(2,6-diiodo-4-nitrophenyl)-2-(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)acetamide involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the nature of the target and the pathways involved. The compound’s unique structure allows it to bind to specific proteins, enzymes, or receptors, modulating their activity and leading to the desired therapeutic or research outcomes.
Comparison with Similar Compounds
Similar Compounds
N-(2,6-diiodo-4-nitrophenyl)-2-(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)acetamide: shares similarities with other compounds that have nitro, iodo, and acetamide functional groups.
This compound: is unique due to its specific combination of functional groups and the presence of the diazocin ring system.
Uniqueness
- The presence of the diazocin ring system in this compound distinguishes it from other similar compounds.
- The specific arrangement of functional groups in this compound contributes to its unique chemical and biological properties.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
